Tipepidine citrate

Major Depressive Disorder Adjunctive Therapy Clinical Trial

Tipepidine citrate (CAS 14698-07-8) is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. Its primary mechanism involves the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels, a mode of action distinct from opioid-based cough suppressants.

Molecular Formula C21H25NO7S2
Molecular Weight 467.6 g/mol
CAS No. 14698-07-8
Cat. No. B1683175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipepidine citrate
CAS14698-07-8
SynonymsAsverin citrate, Asverin-C, Asverine citrate, AT 327 citrate, Bithiodine, Tipepidine citrate
Molecular FormulaC21H25NO7S2
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C15H17NS2.C6H8O7/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyWQOYJMWVNIGIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tipepidine Citrate (CAS 14698-07-8): A Non-Opioid Antitussive with GIRK Channel Inhibitor Profile


Tipepidine citrate (CAS 14698-07-8) is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class [1]. Its primary mechanism involves the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels, a mode of action distinct from opioid-based cough suppressants [2]. This activity has been linked to novel antidepressant-like effects, broadening its potential applications beyond respiratory indications [3].

Why Tipepidine Citrate (CAS 14698-07-8) is Not Interchangeable with Other Non-Opioid Antitussives


Although classified with other non-narcotic antitussives, tipepidine citrate is not functionally interchangeable due to its unique polypharmacology. It is a potent GIRK channel inhibitor with a well-defined IC50 of 7.0 µM [1]. This specific target engagement underlies its distinct profile, as demonstrated in comparative studies where it exhibits a dual mechanism on bronchial muscle—inhibiting both cholinergic and non-cholinergic contractions—unlike comparators such as dextromethorphan [2]. Furthermore, unlike other GIRK channel inhibitors like cloperastine and caramiphen, tipepidine has demonstrated efficacy in treatment-resistant depression models, indicating a unique signaling bias or CNS penetration profile [3]. These quantitative differences in target potency and functional selectivity mean that simply sourcing any non-opioid antitussive will not replicate the specific research or therapeutic outcomes associated with tipepidine citrate.

Quantitative Evidence for Differentiating Tipepidine Citrate from In-Class Alternatives


Tipepidine Citrate (CAS 14698-07-8) Demonstrates Superior Adjunctive Efficacy in Major Depressive Disorder Clinical Trial

In a 6-week, randomized, double-blind, placebo-controlled trial of 56 patients with Major Depressive Disorder (MDD), tipepidine citrate (30 mg BID) added to citalopram (up to 40 mg/day) produced significantly better outcomes than citalopram plus placebo [1]. This represents a proven, quantifiable clinical benefit over standard-of-care alone, an outcome not established for other in-class antitussives like cloperastine or dextromethorphan in MDD.

Major Depressive Disorder Adjunctive Therapy Clinical Trial

Tipepidine Citrate (CAS 14698-07-8) Potently Inhibits GIRK Channels with a Defined IC50 of 7.0 µM

Tipepidine is a well-characterized inhibitor of GIRK channels. In voltage-clamp experiments on acutely dissociated dopamine neurons from rat ventral tegmental area (VTA), tipepidine reversibly inhibited dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)) with an IC50 of 7.0 µM [1]. This defined potency provides a benchmark for comparing GIRK channel activity, which is essential for experimental reproducibility and for understanding its mechanism distinct from other antitussives.

GIRK Channel Dopamine Neuron Patch-Clamp Electrophysiology

Tipepidine Citrate Exhibits a Unique Dual Mechanism in Bronchial Muscle Contractions vs. Dextromethorphan

In guinea-pig isolated bronchial muscle, tipepidine (0.1-100 µM) and dextromethorphan (1-300 µM) both inhibited neurally-evoked contractions. However, tipepidine was unique in its ability to also potently inhibit contractions evoked by exogenous acetylcholine (ACh) (10-100 µM), whereas dextromethorphan (10-100 µM) had no effect on these ACh-induced contractions [1]. This demonstrates a dual mechanism of action for tipepidine (pre- and post-junctional) that is absent in dextromethorphan.

Bronchial Pharmacology Cholinergic Contraction Antitussive Mechanism

Tipepidine Citrate Shows Efficacy in a Treatment-Resistant Depression Model, Unmatched by Other GIRK Inhibitors

While tipepidine, cloperastine, and caramiphen all significantly reduced immobility in the forced swimming test (FST) in normal rats, only tipepidine was reported to significantly reduce immobility in the FST using ACTH-treated rats, a recognized model of depression resistant to conventional antidepressant treatment [1]. This suggests a unique efficacy profile among GIRK channel inhibitors.

Treatment-Resistant Depression Forced Swim Test Animal Model

Optimal Research and Industrial Use Cases for Tipepidine Citrate (CAS 14698-07-8)


Clinical Research on Adjunctive Therapies for Major Depressive Disorder

Procurement of tipepidine citrate is directly indicated for Phase II/III clinical trials investigating adjunctive treatments for MDD. The evidence from a randomized controlled trial showing a 28.6 percentage point increase in remission rates (53.6% vs 25.0% with placebo, P = 0.029) [1] provides a solid foundation for further study and development of novel psychiatric protocols.

In Vitro Electrophysiology and Neuropharmacology of GIRK Channels

Tipepidine citrate serves as a critical research tool for studying GIRK channel function in the CNS. Its well-defined IC50 of 7.0 µM for inhibiting GIRK currents in dopamine neurons [2] makes it a reliable and quantifiable standard for assays, enabling precise comparisons with other channel modulators and for validating cell lines or animal models.

Preclinical Investigation of Treatment-Resistant Depression (TRD)

For academic or pharmaceutical laboratories exploring TRD, tipepidine citrate is a uniquely suited compound. Its demonstrated efficacy in the ACTH-treated rat model of treatment-resistant depression—an effect not shared by other GIRK inhibitors like cloperastine and caramiphen [3]—validates its use as a lead compound for exploring novel mechanisms and developing new therapeutic candidates for this underserved patient population.

Functional Pharmacology Studies of Bronchial Muscle and Antitussive Mechanisms

Tipepidine citrate is the preferred compound for ex vivo studies of bronchial contractility where a dual mechanism of action is desired. Its unique ability to inhibit both neurally-mediated and exogenous acetylcholine-induced contractions, in contrast to compounds like dextromethorphan [4], makes it an essential tool for dissecting cholinergic pathways in airway physiology and evaluating novel antitussive or bronchodilator candidates.

Technical Documentation Hub

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